Sitaxentan sodium
Overview
Description
Sitaxentan sodium is a highly selective endothelin-A receptor antagonist that was developed for the treatment of pulmonary arterial hypertension. It was marketed under the trade name Thelin by Encysive Pharmaceuticals until Pfizer acquired the company in 2008. due to concerns about liver toxicity, Pfizer voluntarily removed this compound from the market in 2010 .
Mechanism of Action
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .
Mode of Action
Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .
Result of Action
The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .
Biochemical Analysis
Biochemical Properties
Sitaxsentan sodium interacts with endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan sodium decreases pulmonary vascular resistance .
Cellular Effects
Sitaxsentan sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .
Molecular Mechanism
The mechanism of action of Sitaxsentan sodium involves its role as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . By blocking the interaction between endothelin-1 and these receptors, Sitaxsentan sodium decreases pulmonary vascular resistance .
Dosage Effects in Animal Models
In animal models of chronic hypoxia-induced pulmonary hypertension, oral Sitaxsentan sodium treatment prevented or reversed the condition . The effects of Sitaxsentan sodium can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Sitaxsentan sodium is metabolized in the liver by cytochrome P450 CYP2C9 and CYP3A4/5 isoenzymes . It is an inhibitor of CYP2C9 and, to a lesser extent, CYP2C19, CYP3A4/5, and CYP2C8 .
Preparation Methods
The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .
Chemical Reactions Analysis
Sitaxentan sodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Sitaxentan sodium has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a reference compound in the study of endothelin receptor antagonists.
Biology: It is used in biological studies to understand the role of endothelin receptors in various physiological processes.
Medicine: this compound was primarily used for the treatment of pulmonary arterial hypertension. .
Comparison with Similar Compounds
Sitaxentan sodium belongs to a class of drugs known as endothelin receptor antagonists. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike this compound, bosentan is a non-selective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist similar to this compound but with a different safety profile.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to this compound
This compound is unique due to its high selectivity for endothelin-A receptors and its once-daily dosing regimen. its hepatotoxicity has limited its clinical use .
Biological Activity
Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.
This compound exhibits high selectivity for the endothelin-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothelin-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .
Pharmacokinetics
- Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .
- Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .
- Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .
Clinical Efficacy
Sitaxentan has demonstrated significant clinical benefits in patients with PAH:
- In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:
- A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).
- Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .
- A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .
Table 1: Summary of Clinical Trial Findings
Parameter | Sitaxentan 100 mg | Placebo | p-value |
---|---|---|---|
Change in 6MWD (meters) | +35 | 0 | <0.01 |
Improvement in NYHA Class | 29% | - | <0.02 |
Clinical worsening events | 0% | 5% | - |
Safety Profile
While sitaxentan has been generally well-tolerated, there are notable safety considerations:
- Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.
- Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .
Case Studies
In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.
Properties
CAS No. |
210421-74-2 |
---|---|
Molecular Formula |
C18H15ClN2NaO6S2 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
InChI Key |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Isomeric SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
210421-74-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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